Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, a compound belonging to the indole family, exhibits a variety of biological activities that make it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C12H13NO4 and features an indole ring structure with hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COOCH₂CH₃) functional groups. These groups contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C12H13NO4 |
Molar Mass | 235.24 g/mol |
Functional Groups | Hydroxyl, Methoxy, Carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific receptors and enzymes, thereby influencing several biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, contributing to its potential therapeutic effects .
- Receptor Binding : this compound can bind to receptors that play crucial roles in neurotransmission and immune responses .
Antioxidant Properties
This compound has demonstrated significant antioxidant activity. It scavenges free radicals, protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against certain bacteria and fungi suggests potential applications in treating infections .
Antiviral Effects
Research has highlighted the compound's potential antiviral properties, particularly against viruses such as hepatitis B. Its mechanism may involve interference with viral replication processes .
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .
Case Studies and Research Findings
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a strong correlation between concentration and antioxidant activity, with IC50 values comparable to established antioxidants .
- Antimicrobial Efficacy : In vitro tests against common bacterial strains (E. coli, S. aureus) showed that this compound inhibited growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its role in modulating immune responses .
Properties
IUPAC Name |
ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(15)10-11(14)8-6-7(16-2)4-5-9(8)13-10/h4-6,13-14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSWIFMDRKOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716411 | |
Record name | Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318292-61-4 | |
Record name | Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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